3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
Overview
Description
3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one is a compound known for its unique chemical structure and potential applications in various fields. This compound features two phenyl rings, each substituted with hydroxyl groups, connected by a propenone bridge. The presence of multiple hydroxyl groups makes it an interesting subject for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate substituted benzaldehydes with acetophenones under basic conditions. A common method is the Claisen-Schmidt condensation, where the reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the propenone bridge can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in preventing cellular damage and has implications in various diseases. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dihydroxyphenyl)-1-(2,3-dihydroxyphenyl)prop-2-en-1-one: Similar structure but with different positions of hydroxyl groups.
3-(2,3-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure with fewer hydroxyl groups.
Uniqueness
The unique arrangement of hydroxyl groups in 3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one provides distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(E)-3-(2,3-dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-5-6-11(14(19)8-10)12(17)7-4-9-2-1-3-13(18)15(9)20/h1-8,16,18-20H/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKUGGBBLOTFNV-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=CC(=O)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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